molecular formula C21H17ClFN5O4 B2828271 N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 1261021-51-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2828271
CAS No.: 1261021-51-5
M. Wt: 457.85
InChI Key: QJAUAXJKCASRHB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the 1-position and an acetamide side chain linked to a 5-chloro-2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O4/c1-31-17-8-18(32-2)16(7-15(17)22)26-19(29)10-27-11-24-20-14(21(27)30)9-25-28(20)13-5-3-12(23)4-6-13/h3-9,11H,10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAUAXJKCASRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClFN2O3
  • Molecular Weight : 379 Da

Structural Features

The structure of the compound includes:

  • A chloro-substituted dimethoxyphenyl group.
  • A pyrazolo[3,4-d]pyrimidine moiety which is known for various biological activities.
  • An acetamide functional group that may influence its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit diverse biological activities. The mechanisms of action can include:

  • Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidine derivatives inhibit key enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

A study published in Molecules demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anticancer properties through the inhibition of CDKs. This class of compounds was found to induce apoptosis in cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives of pyrazolo[3,4-d]pyrimidine were tested against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis . This highlights the potential application of this compound in treating infections caused by resistant bacteria.

Toxicity Studies

Toxicity assessments using zebrafish models revealed that certain derivatives exhibited low toxicity levels while maintaining their biological activity. This is crucial for evaluating the safety profile of new compounds before clinical trials .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus (MIC = 16 µg/mL)
Anti-inflammatoryModulation of inflammatory pathways
ToxicityLow toxicity in zebrafish models

Comparison with Similar Compounds

Structural Similarities and Key Variations

The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituents on the aryl groups and acetamide side chain vary significantly (Table 1).

Table 1: Structural Comparison of Selected Analogs

Compound Name / ID Pyrazolo[3,4-d]pyrimidinone Substituent Acetamide Substituent Key Features
Target Compound 1-(4-fluorophenyl) N-(5-chloro-2,4-dimethoxyphenyl) Combines electron-withdrawing (F, Cl) and donating (OCH₃) groups
1-phenyl N-(5-chloro-2-methylphenyl) Lacks methoxy groups; methyl may reduce solubility
1-(3-fluoro-4-isopropoxyphenyl) Complex boronate ester side chain Includes isopropoxy for enhanced lipophilicity
(5b) 1-phenyl, 3,6-dimethyl N’-(4-methoxybenzylidene) Methoxy improves solubility; hydrazide-hydrazone side chain
1-methyl N-(3-methoxyphenyl) Methyl on core reduces steric hindrance; simpler acetamide

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, F): The target compound’s 5-chloro and 4-fluoro substituents enhance hydrophobic interactions with target proteins but may reduce aqueous solubility .
  • Electron-Donating Groups (OCH₃): The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to ’s methylphenyl group .
  • Methoxy vs. Methyl: Methoxy groups (as in the target compound and ’s 5b) confer better solubility than methyl () due to increased polarity .

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